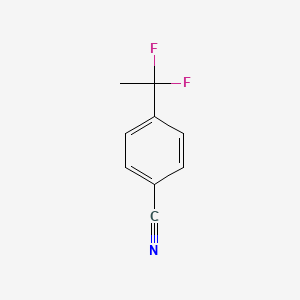

4-(1,1-Difluoroethyl)benzonitrile

説明

BenchChem offers high-quality 4-(1,1-Difluoroethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-Difluoroethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(1,1-difluoroethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMRXWBCQGIBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300097 | |

| Record name | 4-(1,1-Difluoroethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-05-5 | |

| Record name | 4-(1,1-Difluoroethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Difluoroethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(1,1-Difluoroethyl)benzonitrile CAS number and properties

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 4-(1,1-Difluoroethyl)benzonitrile , a critical building block in the design of metabolically stable drug candidates.

CAS Number: 55805-05-5 Chemical Class: Fluorinated Aromatic Nitrile Primary Application: Bioisosteric Replacement & Metabolic Stability Modulation

Executive Summary

In modern drug discovery, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a high-value bioisostere for the methoxy group (-OCH₃) and the carbonyl moiety. 4-(1,1-Difluoroethyl)benzonitrile serves as a strategic intermediate for introducing this motif into aryl scaffolds. Unlike its non-fluorinated analogs, this compound offers a unique combination of lipophilicity modulation and resistance to benzylic oxidation, significantly extending the half-life (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 4-(1,1-Difluoroethyl)benzonitrile |

| CAS Number | 55805-05-5 |

| Molecular Formula | C₉H₇F₂N |

| Molecular Weight | 167.16 g/mol |

| SMILES | CC(C1=CC=C(C=C1)C#N)(F)F |

| Physical State | Liquid (at ambient temperature) |

| Boiling Point | ~85-90 °C at 15 mmHg (Predicted) |

| Density | ~1.18 g/cm³ (Predicted) |

| LogP (Predicted) | 2.80 (Increased lipophilicity vs. 4-acetylbenzonitrile) |

| Storage | Inert atmosphere, 2–8°C |

Synthesis & Manufacturing Protocols

The synthesis of 4-(1,1-difluoroethyl)benzonitrile typically relies on the deoxyfluorination of 4-acetylbenzonitrile. While catalytic cross-coupling methods exist, the direct fluorination of the ketone remains the most robust method for gram-scale preparation.

Protocol A: Deoxyfluorination via DAST/Deoxofluor

Rationale: This method utilizes nucleophilic fluorination to convert the carbonyl oxygen into a gem-difluoro group.

Reagents:

-

Substrate: 4-Acetylbenzonitrile (1.0 equiv)

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) (1.5–2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Catalyst: Ethanol (0.2 equiv, initiator)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-acetylbenzonitrile and anhydrous DCM under a nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add DAST dropwise via syringe. Caution: DAST reacts violently with water; ensure strict anhydrous conditions.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor conversion via TLC or LC-MS.

-

Quenching: Cool the mixture back to 0°C. Slowly pour the reaction mixture into saturated aqueous NaHCO₃. Note: Vigorous CO₂ evolution will occur.[1]

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

Visualization: Synthesis Pathway

The following diagram illustrates the transformation logic and critical process controls.

Figure 1: Deoxyfluorination pathway converting the acetyl group to the 1,1-difluoroethyl moiety.

Application in Drug Discovery[9][10][11]

The "Magic Methyl" Effect & Bioisosterism

The 1,1-difluoroethyl group is a "privileged" motif in medicinal chemistry. It acts as a bioisostere for:

-

Methoxy Group (-OCH₃): It mimics the steric bulk and electronic properties of oxygen but lacks the hydrogen bond acceptor capability.

-

Carbonyl Group (-C=O): The gem-difluoro moiety creates a similar dipole moment but is chemically inert to nucleophiles.

-

Ethyl/Isopropyl Groups: It reduces metabolic liability at the benzylic position.

Metabolic Stability Mechanism

Benzylic positions (α-carbons) are primary sites for Cytochrome P450-mediated oxidation. Replacing the α-hydrogens with fluorine atoms blocks this metabolic pathway, preventing hydroxylation and subsequent dealkylation.

Comparison of Metabolic Fate:

-

4-Ethylbenzonitrile: Rapid benzylic hydroxylation

Excretion. -

4-(1,1-Difluoroethyl)benzonitrile: Blocked benzylic position

Extended

Visualization: Metabolic Blocking Logic

Figure 2: Mechanistic comparison of metabolic stability between alkyl and fluoroalkyl analogs.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Two doublets (or multiplet) around

7.6–7.8 ppm (4H, Ar-H). -

Methyl Group: A distinct triplet around

1.9–2.0 ppm (

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

A quartet around

-85 to -95 ppm. This is diagnostic for the

-

-

¹³C NMR:

-

Triplet for the

carbon (

-

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and serious eye irritation.[2]

-

H335: May cause respiratory irritation.

-

-

Handling Precautions:

-

Operate in a well-ventilated fume hood.

-

Avoid contact with strong oxidizing agents and strong bases.[3]

-

Hydrofluoric Acid (HF) Risk: In the event of thermal decomposition or reaction with strong acids, trace HF may be generated. Calcium gluconate gel should be available in the lab.

-

References

-

Alachem Co., Ltd. (2024). Product Catalog: 4-(1,1-Difluoroethyl)benzonitrile (CAS 55805-05-5).[4][5] Retrieved from

-

Zhou, Q., et al. (2013).[6] Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. Retrieved from

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Benzonitrile Derivatives. Retrieved from

-

PubChem. (2024). Compound Summary: 4-(1,1-difluoroethyl)benzonitrile.[4][7][5] National Library of Medicine. Retrieved from

Sources

- 1. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-(1,1-Difluoroethyl)benzonitrile | 55805-05-5 [sigmaaldrich.com]

- 5. 55805-05-5 | 4-(1,1-ジフルオロエチル)ベンゾニトリル | 4-(1,1-Difluoroethyl)benzonitrile - アラケム株式会社 [alachem.co.jp]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. PubChemLite - 4-(1,1-difluoroethyl)benzonitrile (C9H7F2N) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Safe Handling of 4-(1,1-Difluoroethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety considerations and handling protocols for 4-(1,1-Difluoroethyl)benzonitrile. Synthesizing data from analogous compounds and general principles of laboratory safety for fluorinated substances, this document is intended to serve as an essential resource for all personnel involved in the research, development, and handling of this compound. The guide covers chemical identification, hazard assessment, personal protective equipment, emergency procedures, and best practices for storage and waste disposal, with a particular emphasis on the potential hazards associated with the difluoroethyl moiety.

Introduction and Chemical Identity

4-(1,1-Difluoroethyl)benzonitrile is an aromatic nitrile compound characterized by a benzonitrile core substituted with a 1,1-difluoroethyl group at the para position. Its unique electronic properties, conferred by the fluorine atoms, make it a compound of interest in medicinal chemistry and materials science. However, the same features that impart desirable chemical characteristics also necessitate a thorough understanding of its potential hazards. This guide is structured to provide a logical and in-depth exploration of the safe handling of this compound, moving from its fundamental properties to practical applications in a laboratory setting.

Table 1: Chemical and Physical Properties of 4-(1,1-Difluoroethyl)benzonitrile and Related Compounds

| Property | 4-(1,1-Difluoroethyl)benzonitrile | Benzonitrile (for comparison) | 4-Fluorobenzonitrile (for comparison) |

| CAS Number | 55805-05-5[1][2][3] | 100-47-0 | 1194-02-1 |

| Molecular Formula | C₉H₇F₂N[1] | C₇H₅N | C₇H₄FN |

| Molecular Weight | 167.16 g/mol [1] | 103.12 g/mol | 121.11 g/mol |

| Physical Form | Light yellow liquid[2][4] | Colorless liquid[4][5][6] | Solid |

| Boiling Point | 235.8 ± 35.0 °C (Predicted)[4] | 190.7 °C[7] | 188 °C at 750 mmHg |

| Melting Point | Not available | -13 °C[7] | 32-34 °C |

| Density | 1.16 ± 0.1 g/cm³ (Predicted)[4] | 1.01 g/cm³[7] | Not available |

| Flash Point | Not available | 75 °C[7] | Not available |

| Solubility | Not available | Slightly soluble in water. Miscible with ethanol, ether, acetone, benzene, and toluene.[1][7] | Not available |

Hazard Identification and Toxicological Profile

Immediate Health Effects

-

Skin Irritation (H315): Direct contact with the liquid may cause redness, itching, and inflammation.[4]

-

Serious Eye Irritation (H319): Contact with the eyes can lead to significant irritation, pain, and potential damage.[4]

-

Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract, causing coughing and shortness of breath.[4]

Potential for Systemic Toxicity

Many nitriles can be metabolized in the body to release cyanide, which is a potent cellular respiration inhibitor.[8][9] Although studies on benzonitrile itself show it does not readily metabolize to cyanide, this potential should not be entirely dismissed for its derivatives without specific toxicological data.[10] Symptoms of nitrile-induced systemic toxicity can include headache, dizziness, nausea, and in severe cases, convulsions and respiratory distress.

Hazards Associated with the Difluoroethyl Group

A significant, and potentially overlooked, hazard of 4-(1,1-Difluoroethyl)benzonitrile is the potential for the release of Hydrogen Fluoride (HF) upon thermal decomposition. The carbon-fluorine bond is strong; however, at elevated temperatures, such as in a fire or during certain chemical reactions, decomposition can occur.

Hydrogen Fluoride is an extremely corrosive and toxic substance. It can cause severe burns that may not be immediately painful, and it can penetrate deep into tissues, causing systemic toxicity by binding with calcium and magnesium in the body. This can lead to life-threatening cardiac arrhythmias.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory when handling 4-(1,1-Difluoroethyl)benzonitrile.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are critical in case of accidental contact.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes to the eyes and face.

-

Gloves: Nitrile or neoprene gloves should be worn. It is crucial to consult the glove manufacturer's compatibility chart and to double-glove for added protection. Inspect gloves for any signs of degradation before use.

-

Lab Coat: A flame-resistant lab coat should be worn to protect against small splashes.

-

Apron: For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Caption: PPE Selection Workflow

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to ensuring a safe laboratory environment.

General Handling

-

Avoid Inhalation, Ingestion, and Skin/Eye Contact: This is the cornerstone of safe handling.

-

Work in a Well-Ventilated Area: As stated, a fume hood is mandatory.

-

Use Appropriate Glassware: Borosilicate glassware is generally suitable, but it's important to ensure it is free from cracks or defects.

-

Grounding: When transferring large quantities of the liquid, take precautions against static discharge.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Immediate and appropriate action in the event of an emergency is critical. All personnel working with this compound must be familiar with these procedures.

Spills

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent). Do not use combustible materials like paper towels.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately.

-

Alert your institution's emergency response team.

-

Prevent entry to the contaminated area.

-

First Aid

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Remove contaminated clothing while continuing to flush.

-

Crucially, if there is any suspicion of HF release (e.g., in a fire or decomposition scenario), after initial water flushing, apply 2.5% calcium gluconate gel to the affected area and massage it into the skin.

-

Seek immediate medical attention.

-

-

Eye Contact:

-

Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the individual to fresh air immediately.

-

If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.

-

If the person is conscious, have them drink one or two glasses of water or milk.

-

Seek immediate medical attention.

-

Caption: Emergency Response Flowchart

Waste Disposal

All waste containing 4-(1,1-Difluoroethyl)benzonitrile must be treated as hazardous waste.

-

Liquid Waste: Collect in a dedicated, sealed, and properly labeled container.

-

Solid Waste: Contaminated materials (e.g., absorbent from spills, used gloves) should be collected in a sealed, labeled container.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.

Conclusion: A Culture of Safety

While 4-(1,1-Difluoroethyl)benzonitrile presents manageable hazards in a controlled laboratory setting, its potential for causing significant harm necessitates a proactive and vigilant approach to safety. The information presented in this guide should be considered a starting point. A thorough risk assessment should be conducted for any new experimental protocol involving this compound. By fostering a strong culture of safety, researchers can confidently and responsibly explore the potential of this and other novel chemical entities.

References

-

Ataman Kimya. (n.d.). Benzonitrile. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, February 2). Benzonitrile. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 4-(1,1-Difluoroethyl)benzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

- Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47–54.

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

-

ChemSynthesis. (2024, May 20). 1,1-difluoro-ethyl-benzene. Retrieved from [Link]

-

PubChem. (n.d.). (1,1-Difluoroethyl)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitriles. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). In Vivo and liver microsomal metabolism of diflubenzuron by two breeds of chickens. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). In Vivo Alterations in Drug Metabolism and Transport Pathways in Patients with Chronic Kidney Diseases. Retrieved from [Link]

-

Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

-

ResearchGate. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

-

Journal of the Chemical Society, Chemical Communications. (n.d.). Aryl radical formation during the thermal decomposition of aryldizao alkyl ethers. Retrieved from [Link]

-

ResearchGate. (2024, August 5). A Study of Factors Affecting Various Reactions of Thermal Decomposition of Ethyl Fluoroformate Using Ab Initio Quantum Mechanics Calculations. Retrieved from [Link]

-

Diva-Portal.org. (2024, May 24). Performance analysis and production of aromatics for ex situ catalytic pyrolysis of engineered WEEE. Retrieved from [Link]

-

ResearchGate. (2024, October 26). Aromatics Production via PET Pyrolysis Enhanced by LDPE Hydrogen Transfer over MGS Catalyst: Experimental and Theoretical calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Enhanced Yield and Production of Aromatics Rich Fractions in Bio-Oil through Co-Pyrolysis of Waste Biomass and Plastics. Retrieved from [Link]

-

ResearchGate. (2024, October 21). Producing aromatic-rich oil through microwave-assisted catalytic pyrolysis of low-density polyethylene over Ni/Co/Cu-doped Ga/ZSM-5 catalysts. Retrieved from [Link]

-

ACS Publications. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Retrieved from [Link]

-

PubMed Central (PMC). (2022, December 15). Formation, Reactivity and Decomposition of Aryl Phospha-Enolates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

BMRB. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Toxic Fluorine Compounds. V.1 ι-Fluoronitriles and ι-Fluoro-ι'-nitroalkanes. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024, June 1). Metabolic Fluxes in the Renal Cortex Are Dysregulated In Vivo in Response to High-Fat Diet. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-(1,1-Difluoroethyl)benzonitrile | 55805-05-5 [sigmaaldrich.com]

- 3. 55805-05-5 / 4-(1,1-Difluoroethyl)benzonitrile | BTCpharm华祥医药 [btcpharm.com]

- 4. 4-Fluorobenzonitrile(1194-02-1) 1H NMR [m.chemicalbook.com]

- 5. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorinated Benzonitrile Derivatives in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: The Convergence of Fluorine and the Benzonitrile Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad of chemical motifs employed by medicinal chemists, the strategic incorporation of fluorine into drug candidates has emerged as a paramount strategy. The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] Concurrently, the benzonitrile scaffold has proven to be a valuable pharmacophore in a multitude of therapeutic areas.[4] Its rigid structure, coupled with the electron-withdrawing nature of the nitrile group, facilitates key interactions with biological targets and offers a versatile handle for synthetic modification.[4][5]

This in-depth technical guide explores the synergistic potential of combining these two powerful elements: fluorinated benzonitrile derivatives. We will delve into the synthetic strategies for accessing these valuable building blocks, explore their application in the development of successful pharmaceuticals through detailed case studies, and provide robust experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated benzonitrile derivatives in their own research endeavors.

Synthetic Strategies for Fluorinated Benzonitrile Derivatives

The synthesis of fluorinated benzonitrile derivatives can be approached through several strategic routes, primarily centered around either the introduction of a fluorine atom onto a pre-existing benzonitrile ring or the construction of the benzonitrile moiety on a fluorinated precursor. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecule.

Key Synthetic Methodologies

1. Sandmeyer Reaction: A classic and reliable method for the conversion of anilines to benzonitriles, the Sandmeyer reaction is readily applicable to the synthesis of fluorinated benzonitriles from their corresponding fluoroaniline precursors.[6][7] The reaction proceeds via the formation of a diazonium salt from the fluoroaniline, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

2. Palladium-Catalyzed Cyanation of Aryl Halides: This modern and highly versatile method has become a cornerstone for the synthesis of benzonitriles due to its broad substrate scope and functional group tolerance.[8][9][10] Palladium catalysts, in conjunction with a suitable phosphine ligand, facilitate the cross-coupling of a fluorinated aryl halide (bromide, iodide, or activated chloride) with a cyanide source, such as zinc cyanide or potassium ferrocyanide.[8][11]

3. Nucleophilic Aromatic Substitution (SNAr): In cases where a suitable leaving group is present on the aromatic ring and is activated by electron-withdrawing groups, direct nucleophilic substitution with a fluoride source can be an effective strategy for introducing fluorine.[12] This method is particularly relevant for the synthesis of radiolabeled compounds using [¹⁸F]fluoride for applications in Positron Emission Tomography (PET).

Below is a generalized workflow illustrating these key synthetic transformations.

Caption: General synthetic routes to fluorinated benzonitrile derivatives.

Case Studies: Fluorinated Benzonitriles in Approved Drugs

The utility of fluorinated benzonitrile derivatives is best exemplified by their incorporation into successful pharmaceutical agents. The following case studies highlight the critical role of this moiety in the synthesis, mechanism of action, and structure-activity relationship (SAR) of these drugs.

Case Study 1: Letrozole - A Potent Aromatase Inhibitor

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[13] Its structure features two benzonitrile moieties, one of which is introduced via a reaction with 4-fluorobenzonitrile.

Synthesis: The synthesis of Letrozole typically involves the reaction of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile with 4-fluorobenzonitrile in the presence of a strong base such as potassium tertiary butoxide.[2][3]

Mechanism of Action: Letrozole competitively inhibits the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis.[13] The triazole ring coordinates to the heme iron of the enzyme, while the benzonitrile groups contribute to the binding affinity and selectivity.[3][14] The inhibition of aromatase leads to a significant reduction in circulating estrogen levels, thereby suppressing the growth of estrogen-dependent tumors.

Caption: Mechanism of action of Letrozole.

Structure-Activity Relationship (SAR): QSAR studies have revealed that the two cyano groups and the triazole moiety are crucial for the high binding affinity of Letrozole to the aromatase active site.[14] The benzonitrile groups are thought to mimic the steroid backbone of the natural substrate, androstenedione, contributing to the compound's high potency and selectivity.[15]

| Compound | Aromatase Inhibition (IC₅₀) |

| Letrozole | 2.5 nM |

| Letrozole Analogue (one cyano group) | 50 nM |

| Letrozole Analogue (no cyano groups) | >1000 nM |

Note: The IC₅₀ values are illustrative and based on data from multiple sources.

Case Study 2: Citalopram - A Selective Serotonin Reuptake Inhibitor (SSRI)

Citalopram is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[16] Its chemical structure includes a fluorophenyl group and a nitrile group attached to a bicyclic core.

Synthesis: The synthesis of citalopram involves a key late-stage cyanation step where a bromo-substituted precursor is converted to the final nitrile-containing drug.[16] The fluorophenyl group is introduced earlier in the synthesis via a Grignard reaction.[16]

Mechanism of Action: Citalopram functions by selectively blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[17] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The high affinity and selectivity of citalopram for the serotonin transporter (SERT) are attributed to specific interactions of its different moieties, including the fluorophenyl and cyanophenyl groups, with the transporter protein.[10][12]

Caption: Mechanism of action of Citalopram.

Structure-Activity Relationship (SAR): The S-enantiomer of citalopram (escitalopram) is the active form and exhibits higher binding affinity for SERT than the R-enantiomer.[12] Studies have shown that the fluorophenyl and cyanophenyl groups bind in opposite orientations within the SERT binding pocket for the two enantiomers.[10] The specific interactions of these groups with key amino acid residues, such as Tyr95 and Ile172, are critical for high-affinity binding.[12]

Case Study 3: Etravirine - A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Etravirine is a second-generation NNRTI used in the treatment of HIV-1 infection.[18] Its structure contains two benzonitrile moieties.

Synthesis: The synthesis of Etravirine involves the coupling of 4-aminobenzonitrile with a substituted pyrimidine derivative.[10][19]

Mechanism of Action: Etravirine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[20] It binds to a hydrophobic pocket adjacent to the enzyme's active site, inducing a conformational change that inhibits the conversion of viral RNA to DNA.[21] The flexibility of the molecule, including the benzonitrile groups, allows it to adapt to mutations in the binding pocket that confer resistance to first-generation NNRTIs.[21]

Structure-Activity Relationship (SAR): QSAR studies on benzonitrile-containing NNRTIs have highlighted the importance of the electronic and steric properties of the substituents on the benzonitrile ring for potent anti-HIV activity.[13] The presence of an amino group at the 6-position of the pyrimidine ring and a sulfonyl group in a related series of benzonitrile inhibitors were found to be advantageous for activity.[13]

Experimental Protocols for the Evaluation of Fluorinated Benzonitrile Derivatives

A critical aspect of drug discovery is the robust evaluation of candidate compounds. The following are representative protocols for key assays used to characterize the biological activity and pharmacokinetic properties of fluorinated benzonitrile derivatives.

Protocol 1: Aromatase Inhibition Assay (for Letrozole and its analogs)

This in vitro assay measures the ability of a compound to inhibit the aromatase enzyme.

Materials:

-

Human placental microsomes (source of aromatase)

-

[¹β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH

-

Test compounds (e.g., Letrozole) and controls

-

Phosphate buffer (pH 7.4)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.

-

Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., Letrozole) and a negative control (vehicle).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the radiolabeled substrate, [¹β-³H]-androst-4-ene-3,17-dione.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Extract the tritiated water (³H₂O) formed during the aromatization reaction.

-

Add the extracted aqueous phase to a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay assesses the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for oral absorption.[7][22]

Materials:

-

96-well filter plate (donor plate)

-

96-well acceptor plate

-

Artificial membrane solution (e.g., lecithin in dodecane)

-

Phosphate buffered saline (PBS), pH 7.4 (acceptor buffer)

-

Test compound solutions in a suitable buffer (donor solution)

-

UV-Vis plate reader or LC-MS/MS system

Procedure:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Add the acceptor buffer to the wells of the acceptor plate.

-

Place the coated donor plate on top of the acceptor plate to form a "sandwich."

-

Add the donor solution containing the test compound to the wells of the donor plate.

-

Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

-

After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vacceptor / (Area * time)

Protocol 3: Liver Microsomal Stability Assay

This in vitro assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[23][24]

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

-

Acetonitrile (quenching solution)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the test compound and liver microsomes in phosphate buffer.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clᵢₙₜ) using the following equation: Clᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL)

Conclusion

Fluorinated benzonitrile derivatives represent a privileged class of scaffolds in modern drug discovery. The strategic introduction of fluorine can significantly enhance the drug-like properties of benzonitrile-containing molecules, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The synthetic methodologies for accessing these derivatives are well-established and versatile, allowing for the creation of diverse chemical libraries for screening. The case studies of Letrozole, Citalopram, and Etravirine underscore the profound impact that this chemical motif has had on the development of important therapeutics. By understanding the principles of their synthesis, mechanism of action, and by employing robust in vitro evaluation techniques, researchers can continue to unlock the full potential of fluorinated benzonitrile derivatives in the quest for novel and more effective medicines.

References

-

Gpatindia. (2020, February 25). LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved February 2, 2026, from [Link]

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804.

-

Clinicaltrials.eu. (n.d.). Etravirine – Application in Therapy and Current Clinical Research. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US8198460B2 - Process for preparation of letrozole and its intermediates.

-

PubChem. (n.d.). Citalopram. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 2, 2026, from [Link]

-

RCSB PDB. (2016, April 13). 5I75: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. [Link]

- Carroll, F. I., et al. (2012). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of medicinal chemistry, 55(16), 7247–7257.

- MDPI. (2021). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 26(15), 4487.

- Littke, A. F., & Fu, G. C. (2002). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 4(16), 2813–2815.

-

National Center for Biotechnology Information. (n.d.). Letrozole. PubChem. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved February 2, 2026, from [Link]

- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.

- Andersen, J., et al. (2010). The Two Enantiomers of Citalopram Bind to the Human Serotonin Transporter in Reversed Orientations. Journal of the American Chemical Society, 132(4), 1198–1205.

-

BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved February 2, 2026, from [Link]

- Soriano, V., et al. (2009). [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. Enfermedades infecciosas y microbiologia clinica, 27(5), 295–301.

- Ladefoged, L. K., et al. (2010). Y95 and E444 Interaction Required for High-Affinity S-Citalopram Binding in the Human Serotonin Transporter. Molecular Pharmacology, 78(6), 1121–1129.

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved February 2, 2026, from [Link]

- Ranu, B. C., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33355–33375.

- Suman, M., et al. (2019). A novel process for the synthesis of substantially pure Letrozole. Arkivoc, 2019(5), 319–326.

- Jorgensen, W. L., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 843911.

- Feng, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 144.

-

ResearchGate. (n.d.). QSAR modeling of aromatase inhibitory activity of 1-substituted 1,2,3-triazole analogs of letrozole. Retrieved February 2, 2026, from [Link]

-

SciSpace. (2014, April 9). Rapid screening of HIV reverse transcriptase and integrase inhibitors. Retrieved February 2, 2026, from [Link]

- Patel, P., & Aslam, M. (2023). Aromatase Inhibitors. In StatPearls.

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved February 2, 2026, from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved February 2, 2026, from [Link]

- Zhang, Y., et al. (2013). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(17), 6847–6859.

-

National Center for Biotechnology Information. (2018, February 20). Etravirine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved February 2, 2026, from [Link]

-

YouTube. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. [Link]

-

PubChem. (n.d.). 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Chemspace. (n.d.). 4-({6-amino-5-bromo-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of methods for benzamide synthesis from benzonitrile. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Etravirine. Retrieved February 2, 2026, from [Link]

-

Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 2, 2026, from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Use of the Aromatase Inhibitor Letrozole for Ovulation Induction in Women With Polycystic Ovarian Syndrome. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). General structure of letrozole-based analogs as aromatase inhibitors. Retrieved February 2, 2026, from [Link]

- Powderly, W. G. (2009). Etravirine, a next-generation nonnucleoside reverse-transcriptase inhibitor. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 48(3), 347–352.

- De Martino, M., et al. (1998). Structure-activity relationships on potential non-nucleoside DABO-like inhibitors of HIV-1 reverse transcriptase. Antiviral Chemistry & Chemotherapy, 9(2), 109–119.

-

ACS Figshare. (n.d.). Design and Synthesis of 1‑(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved February 2, 2026, from [Link]

- Vosooghi, M., et al. (2022).

-

National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved February 2, 2026, from [Link]

- Mitwally, M. F., & Casper, R. F. (2002). Aromatase inhibition reduces gonadotrophin dose required for controlled ovarian stimulation in women with unexplained infertility. Human reproduction (Oxford, England), 17(11), 2827–2833.

- Bhatnagar, A. S., et al. (1992). Structure-activity relationships and binding model of novel aromatase inhibitors. The Journal of steroid biochemistry and molecular biology, 43(1-3), 125–131.

Sources

- 1. In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 3. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]

- 4. WO2016059646A2 - Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile - Google Patents [patents.google.com]

- 5. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAMPA | Evotec [evotec.com]

- 8. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. Y95 and E444 Interaction Required for High-Affinity S-Citalopram Binding in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | C17H11N5 | CID 14231173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]

- 18. tandfonline.com [tandfonline.com]

- 19. US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates - Google Patents [patents.google.com]

- 20. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US7148364B2 - Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile - Google Patents [patents.google.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. Metabolic Stability Assays [merckmillipore.com]

- 24. mercell.com [mercell.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-(1,1-Difluoroethyl)benzonitrile Derivatives

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction conditions for nucleophilic aromatic substitution (SNAr) on activated benzonitrile scaffolds, specifically focusing on systems containing the 4-(1,1-difluoroethyl)benzonitrile motif. The presence of two potent electron-withdrawing groups—the nitrile and the 1,1-difluoroethyl moiety—renders the aromatic ring highly electron-deficient and thus exceptionally receptive to nucleophilic attack. This guide elucidates the underlying mechanistic principles, provides field-proven protocols for reactions with various nucleophiles (N, O, and S-centered), and offers insights into experimental design and optimization.

Introduction: The Strategic Value of the 4-(1,1-Difluoroethyl)benzonitrile Scaffold

Nucleophilic aromatic substitution (SNAr) is a cornerstone transformation in modern medicinal chemistry, enabling the construction of carbon-heteroatom bonds in a predictable and efficient manner.[1][2] This reaction class is particularly vital for the synthesis of pharmaceuticals and functional materials.[2][3] The viability and rate of an SNAr reaction are critically dependent on the electronic nature of the aromatic substrate; specifically, the presence of strong electron-withdrawing groups (EWGs) is essential to activate the ring towards nucleophilic attack.[4][5][6]

The 4-(1,1-difluoroethyl)benzonitrile scaffold is an exemplary substrate for SNAr chemistry. It features two powerful EWGs:

-

The Cyano Group (-CN): A classic activating group that stabilizes the negatively charged intermediate through resonance.

-

The 1,1-Difluoroethyl Group (-CF₂CH₃): Activates the ring through a strong inductive effect (-I) owing to the high electronegativity of the fluorine atoms.

When a suitable leaving group, such as a halogen (most commonly fluorine or chlorine), is present on the ring (e.g., at the 2- or 3-position), the system is primed for substitution. Aryl fluorides are often excellent substrates for SNAr because fluorine is highly electronegative, which enhances the electrophilicity of the carbon to which it is attached, and the cleavage of the strong C-F bond is typically not the rate-determining step.[6][7] This guide details the conditions to leverage this activation for the synthesis of diverse molecular analogs.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The SNAr reaction on this scaffold proceeds via a well-established two-step addition-elimination mechanism .[4][5][6]

-

Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the leaving group (LG), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7]

-

Elimination: The aromaticity is restored as the leaving group departs with its pair of electrons, yielding the substituted product.

The stability of the Meisenheimer complex is paramount. The electron-withdrawing cyano and difluoroethyl groups are crucial as they delocalize the negative charge, lowering the activation energy of this rate-determining step.[5][6] The ortho and para positioning of EWGs relative to the leaving group is most effective for this stabilization.[5]

Caption: SNAr mechanism on an activated benzonitrile.

Experimental Protocols and Reaction Conditions

The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are standard, as they effectively solvate the counter-ion of the base while leaving the nucleophile relatively "bare" and highly reactive.[1]

Reactions with N-Nucleophiles (Amines)

The formation of C-N bonds via SNAr is one of the most frequently employed reactions in pharmaceutical synthesis.[1] A wide variety of primary and secondary amines can be used.

Causality Behind Experimental Choices:

-

Base: A moderate base like potassium carbonate (K₂CO₃) is often sufficient. For less nucleophilic amines or to drive the reaction to completion, a stronger base like sodium hydride (NaH) can be used, but this requires anhydrous conditions. For neutral amine nucleophiles, a base is still required to act as a scavenger for the acidic species generated during the reaction.[1]

-

Temperature: Reactions are often performed at elevated temperatures (60-120 °C) to ensure a reasonable reaction rate, although highly activated substrates may react at or near room temperature.[8]

Protocol 1: General Procedure for Amination

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-halo-4-(1,1-difluoroethyl)benzonitrile substrate (1.0 eq).

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) followed by the desired amine (1.2 eq).

-

Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.1-0.5 M.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Reactions with O-Nucleophiles (Alcohols and Phenols)

The synthesis of aryl ethers is readily achieved using alcohols or phenols as nucleophiles. These reactions typically require a base to deprotonate the hydroxyl group, generating the more potent alkoxide or phenoxide nucleophile.

Causality Behind Experimental Choices:

-

Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are highly effective for generating the requisite alkoxide/phenoxide in situ. Anhydrous conditions are critical to prevent quenching the base. For more acidic phenols, a weaker base like K₂CO₃ may suffice.[9]

-

Solvent: Anhydrous DMF or THF are excellent choices for reactions involving strong bases like NaH.

Protocol 2: General Procedure for Etherification

-

Nucleophile Preparation: To a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

-

Substrate Addition: Add a solution of the 2-halo-4-(1,1-difluoroethyl)benzonitrile substrate (1.0 eq) in anhydrous DMF dropwise.

-

Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS.

-

Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Reactions with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and typically react under milder conditions than their oxygen counterparts.[10] The resulting thioethers are valuable intermediates in drug discovery.

Causality Behind Experimental Choices:

-

Base: The high acidity of the S-H bond means that a mild base like K₂CO₃ or even an organic base like triethylamine (Et₃N) is usually sufficient to generate the thiolate anion.

-

Temperature: These reactions often proceed smoothly at room temperature or with gentle heating.

Protocol 3: General Procedure for Thioetherification

-

Setup: In a round-bottom flask, dissolve the 2-halo-4-(1,1-difluoroethyl)benzonitrile substrate (1.0 eq) and the desired thiol (1.1 eq) in acetonitrile or DMF.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, filter off the inorganic base and concentrate the filtrate. Alternatively, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the pure thioether.

Summary of Reaction Conditions

The following table summarizes typical conditions for SNAr on an activated 2-fluoro-4-(1,1-difluoroethyl)benzonitrile substrate.

| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Notes |

| Nitrogen | Morpholine | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 80 - 120 | Reactions are generally clean and high-yielding.[11] |

| Aniline | NaH, KOtBu | DMF, NMP | 100 - 140 | Less nucleophilic amines may require stronger bases and higher temperatures. | |

| Oxygen | Phenol | K₂CO₃, NaH | DMF, Acetonitrile | 60 - 100 | NaH requires strictly anhydrous conditions. |

| Benzyl Alcohol | NaH, KOtBu | THF, DMF | 25 - 80 | Primary alcohols are generally more reactive than secondary ones. | |

| Sulfur | Thiophenol | K₂CO₃, Et₃N | Acetonitrile, DMF | 25 - 60 | Thiols are highly reactive; reactions are often fast at room temperature.[10] |

| Ethanethiol | K₂CO₃ | DMF | 25 - 50 | Odor precautions are necessary for volatile thiols. |

General Experimental Workflow

Caption: Standard workflow for SNAr experiments.

Conclusion

The 4-(1,1-difluoroethyl)benzonitrile framework, when appropriately substituted with a leaving group, represents a highly valuable and versatile platform for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitrile and difluoroethyl groups provides robust activation, enabling the synthesis of a wide array of functionalized aromatic compounds under generally accessible reaction conditions. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the chemical space around this important scaffold, facilitating the development of novel therapeutics and advanced materials.

References

-

Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF. Retrieved from [Link]

-

ResearchGate. (2026, January 11). Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile | Request PDF. Retrieved from [Link]

-

Rossi, R. A., Postigo, A., & Finaru, A. L. (2003). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 103(1), 71-168. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Nucleophilic substitution of 4-bromo-5-nitrophthalodinitrile: XIII. Synthesis and properties of 4-(1-benzotriazolyl)-5-(4-tritylphenoxy)phthalonitrile and phthalocyanines based thereon. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (n.d.). National Institutes of Health. Retrieved from [Link]

-

SNAr Solvents and Reagents. (2026, January 19). Wordpress. Retrieved from [Link]

-

Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers. (2021, June 30). National Institutes of Health. Retrieved from [Link]

-

YouTube. (2018, January 27). 18.04 Predicting Products of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

ChemRxiv. (n.d.). Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. Retrieved from [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Retrieved from [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Reactions of Benzylboronate Nucleophiles. (n.d.). National Institutes of Health. Retrieved from [Link]

-

University of Richmond Scholarship Repository. (n.d.). One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones. Retrieved from [Link]

-

PubMed. (n.d.). Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters. Retrieved from [Link]

-

ACS Publications. (n.d.). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, June 7). In a nucleophilic substitution reaction, does the other atom to which the nucleophile is bonded matter?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

-

ChemRxiv. (2021, March 29). Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (n.d.). National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study. Retrieved from [Link]

Sources

- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

Application Notes and Protocols for the Scale-Up Synthesis of 4-(1,1-Difluoroethyl)benzonitrile Derivatives

Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Modern Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The 1,1-difluoroethyl group, in particular, is a valuable bioisostere for hydroxyl and thiol groups, offering improved metabolic stability, enhanced lipophilicity, and modulated acidity of adjacent protons. These properties make 4-(1,1-difluoroethyl)benzonitrile and its derivatives highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals. This application note provides a comprehensive guide to the scale-up synthesis of these valuable compounds, focusing on practical and robust methodologies suitable for laboratory and pilot-plant settings. We will delve into the mechanistic underpinnings of key transformations, providing a rationale for procedural choices and offering insights into process optimization and safety.

Strategic Approaches to the Synthesis of 4-(1,1-Difluoroethyl)benzonitrile

The synthesis of 4-(1,1-difluoroethyl)benzonitrile can be approached through several strategic disconnections. The most common and scalable methods involve either the direct deoxofluorination of a suitable ketone precursor or the construction of the C-C bond to a difluoroethylated aromatic ring. This guide will detail three primary methodologies:

-

Deoxofluorination of 4-Acetylbenzonitrile: A direct and often high-yielding approach utilizing modern fluorinating agents.

-

Palladium-Catalyzed Cross-Coupling: A versatile method for constructing the aryl-CF2CH3 bond, offering broad functional group tolerance.

-

Visible-Light Photoredox Catalysis: An emerging and mild approach for the introduction of the difluoroethyl group.

Figure 1: Overview of synthetic strategies for 4-(1,1-difluoroethyl)benzonitrile.

Protocol 1: Deoxofluorination of 4-Acetylbenzonitrile with Diethylaminosulfur Trifluoride (DAST)

This method is a direct conversion of the readily available 4-acetylbenzonitrile to the target compound. DAST is a powerful deoxofluorinating agent, but it requires careful handling due to its thermal instability and reactivity with water.

Mechanistic Rationale

The deoxofluorination with DAST proceeds via an SN2-type mechanism. The carbonyl oxygen of the ketone attacks the electrophilic sulfur atom of DAST, forming an intermediate that, upon rearrangement and elimination of diethylaminosulfur oxide, generates a gem-difluoroalkane.

Figure 2: Simplified mechanism of deoxofluorination using DAST.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 g scale) | Moles | Purity | Supplier |

| 4-Acetylbenzonitrile | 145.16 | 10.0 g | 0.069 | >98% | Sigma-Aldrich |

| DAST | 161.19 | 16.7 g (13.7 mL) | 0.104 | >95% | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous | Fisher Scientific |

| Saturated NaHCO₃ solution | - | 100 mL | - | - | - |

| Brine | - | 50 mL | - | - | - |

| Anhydrous MgSO₄ | 120.37 | 10 g | - | - | - |

Experimental Protocol

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Charge the Reactor: Add 4-acetylbenzonitrile (10.0 g, 0.069 mol) and anhydrous dichloromethane (100 mL) to the flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST (16.7 g, 0.104 mol, 1.5 equiv) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed -65 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing ice and saturated sodium bicarbonate solution (100 mL). Caution: This step can be exothermic and may release HF gas. Perform in a well-ventilated fume hood.

-

Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(1,1-difluoroethyl)benzonitrile as a colorless oil.

Expected Results and Characterization

-

Yield: 70-85%

-

Appearance: Colorless oil

-

¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 2.05 (t, J = 18.4 Hz, 3H).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -92.5 (q, J = 18.4 Hz).[2]

-

¹³C NMR (CDCl₃, 101 MHz): δ 140.1 (t, J = 22.2 Hz), 132.5, 126.3, 118.2, 116.9 (t, J = 242.4 Hz), 112.9, 24.5 (t, J = 29.3 Hz).

-

MS (EI): m/z (%) = 167 (M⁺), 148, 128.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This approach is highly versatile and allows for the synthesis of various derivatives by using different substituted arylboronic acids. The key is the coupling of an arylboronic acid with a suitable 1,1-difluoroethylating agent.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of a palladium(0) species to the 1,1-difluoroethylating agent, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the product and regenerate the palladium(0) catalyst.[3][4]

Figure 3: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (for 5 mmol scale) | Moles | Purity | Supplier |

| 4-Cyanophenylboronic acid | 146.94 | 735 mg | 5.0 | >97% | Combi-Blocks |

| 1-Bromo-1,1-difluoroethane | 144.94 | 1.08 g | 7.5 | >98% | Apollo Scientific |

| Pd(dppf)Cl₂ | 816.64 | 204 mg | 0.25 | >98% | Strem Chemicals |

| K₂CO₃ | 138.21 | 2.07 g | 15.0 | >99% | - |

| 1,4-Dioxane | 88.11 | 25 mL | - | Anhydrous | - |

| Water | 18.02 | 5 mL | - | Degassed | - |

Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-cyanophenylboronic acid (735 mg, 5.0 mmol), Pd(dppf)Cl₂ (204 mg, 0.25 mmol, 5 mol%), and K₂CO₃ (2.07 g, 15.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (25 mL) and degassed water (5 mL).

-

Reagent Addition: Add 1-bromo-1,1-difluoroethane (1.08 g, 7.5 mmol, 1.5 equiv).

-

Reaction: Seal the tube and heat the mixture at 80 °C for 12 hours with vigorous stirring.

-

Cooling and Filtration: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate (50 mL).

-

Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to yield the final product.

Protocol 3: Visible-Light Photoredox Catalysis

This modern approach utilizes a photocatalyst to generate a difluoroethyl radical from a suitable precursor, which then engages in a C-H functionalization or cross-coupling reaction under mild conditions.

Mechanistic Rationale

Upon irradiation with visible light, the photocatalyst is excited and can engage in a single-electron transfer (SET) with a difluoroethylating agent to generate a difluoroethyl radical. This radical can then add to the aromatic ring, followed by rearomatization to afford the product.

Figure 4: Simplified photoredox catalytic cycle for difluoroethylation.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles | Purity | Supplier |

| 4-Iodobenzonitrile | 229.01 | 229 mg | 1.0 | >98% | TCI Chemicals |

| Ethyl 2,2-difluoro-2-iodoacetate | 261.96 | 393 mg | 1.5 | >97% | Fluorochem |

| fac-Ir(ppy)₃ | 654.88 | 6.5 mg | 0.01 | >98% | Sigma-Aldrich |

| K₂HPO₄ | 174.18 | 348 mg | 2.0 | >99% | - |

| Acetonitrile | 41.05 | 5 mL | - | Anhydrous, Degassed | - |

Experimental Protocol

-

Reaction Setup: In a glovebox, add 4-iodobenzonitrile (229 mg, 1.0 mmol), ethyl 2,2-difluoro-2-iodoacetate (393 mg, 1.5 mmol), fac-Ir(ppy)₃ (6.5 mg, 0.01 mmol), and K₂HPO₄ (348 mg, 2.0 mmol) to a 10 mL vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous, degassed acetonitrile (5 mL).

-

Irradiation: Seal the vial and place it approximately 5 cm from a blue LED lamp (40 W). Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: After the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Process Safety and Hazard Analysis

The scale-up of fluorination reactions requires a thorough understanding of the potential hazards associated with the reagents and reaction conditions.

-

DAST and Deoxo-Fluor: These reagents are highly reactive and moisture-sensitive. They can decompose violently upon heating.[5] All manipulations should be conducted in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Reactions should be carried out behind a blast shield, especially on a larger scale. Quenching should be performed slowly and at low temperatures to control the exotherm and potential release of HF gas.[6]

-

Thermal Management: Deoxofluorination reactions are often exothermic. For scale-up, efficient heat dissipation is crucial. The use of a jacketed reactor with a reliable cooling system is recommended. The rate of reagent addition should be carefully controlled to maintain a safe internal temperature.

-

Pressure Build-up: Some fluorination reactions can generate gaseous byproducts, leading to pressure build-up in a sealed reactor. Ensure adequate venting or use a system designed to handle pressure.

Purification and Scale-Up Considerations

Purification

-

Column Chromatography: For laboratory scale, silica gel column chromatography is an effective method for isolating the product from byproducts and unreacted starting materials. A typical eluent system is a gradient of ethyl acetate in hexanes.

-

Recrystallization: If the final product or a key intermediate is a solid, recrystallization is an excellent method for achieving high purity on a larger scale. The choice of solvent is critical and should be determined through small-scale screening.

-

Distillation: For volatile products, distillation under reduced pressure can be an effective purification method, especially on an industrial scale.

Scale-Up Strategies

-

Reagent Selection: While DAST is effective, its thermal instability can be a concern for large-scale synthesis. Deoxo-Fluor is a more thermally stable alternative.[5] For industrial applications, the development of catalytic methods is highly desirable to minimize the use of stoichiometric, hazardous reagents.

-

Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., IR, NMR) can provide real-time data on reaction progress and help ensure safety and reproducibility on a larger scale.

-

Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow process can offer significant safety and efficiency advantages by minimizing the volume of reactive material at any given time.[7]

Conclusion